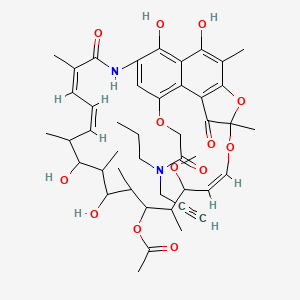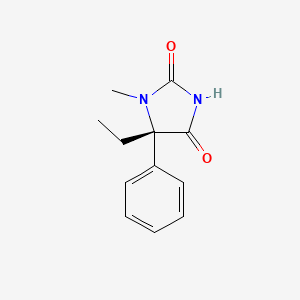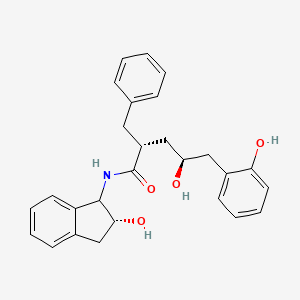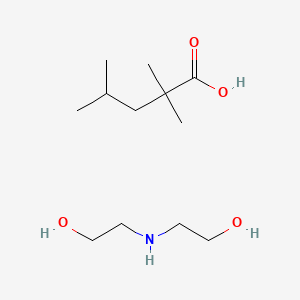
Bis(2-hydroxyethyl)ammonium 2,2,4-trimethylvalerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 283-354-0, also known as 1,2,3,4,5,6-hexachlorocyclohexane, is a chemical compound that has been widely studied and utilized in various scientific and industrial applications. It is a chlorinated hydrocarbon with the molecular formula C6H6Cl6. This compound is known for its stability and persistence in the environment, making it a subject of interest in environmental chemistry and toxicology.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4,5,6-hexachlorocyclohexane can be synthesized through the chlorination of benzene. The reaction involves the addition of chlorine to benzene in the presence of a catalyst such as iron(III) chloride. The reaction conditions typically include:
- Temperature: 50-60°C
- Pressure: Atmospheric
- Solvent: None required
The reaction proceeds through a series of intermediate steps, resulting in the formation of 1,2,3,4,5,6-hexachlorocyclohexane.
Industrial Production Methods
Industrial production of 1,2,3,4,5,6-hexachlorocyclohexane follows a similar process to the laboratory synthesis but on a larger scale. The process involves continuous chlorination of benzene in large reactors, with careful control of temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6-hexachlorocyclohexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexachlorocyclohexanone.
Reduction: Reduction of 1,2,3,4,5,6-hexachlorocyclohexane can lead to the formation of lower chlorinated cyclohexanes.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles such as hydroxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide or potassium hydroxide are commonly used.
Major Products
Oxidation: Hexachlorocyclohexanone
Reduction: Lower chlorinated cyclohexanes
Substitution: Hydroxylated derivatives of cyclohexane
Scientific Research Applications
1,2,3,4,5,6-hexachlorocyclohexane has been extensively studied for its applications in various fields:
Chemistry: It is used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studies have focused on its effects on biological systems, including its toxicity and bioaccumulation in organisms.
Medicine: Research has explored its potential use in pharmaceuticals, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the production of pesticides and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6-hexachlorocyclohexane involves its interaction with cellular components. It can disrupt cell membranes and interfere with enzyme activity, leading to toxic effects. The compound can also induce oxidative stress by generating reactive oxygen species, which can damage cellular structures and DNA.
Comparison with Similar Compounds
1,2,3,4,5,6-hexachlorocyclohexane can be compared with other chlorinated hydrocarbons such as:
1,2,3,4-tetrachlorobenzene: Similar in structure but with fewer chlorine atoms, leading to different chemical properties and reactivity.
Hexachlorobenzene: Another chlorinated hydrocarbon with a similar number of chlorine atoms but a different arrangement, resulting in distinct chemical behavior.
1,2,3,4,5-pentachlorocyclohexane: A closely related compound with one fewer chlorine atom, affecting its stability and reactivity.
The uniqueness of 1,2,3,4,5,6-hexachlorocyclohexane lies in its high degree of chlorination, which contributes to its stability and persistence in the environment.
Properties
CAS No. |
84604-71-7 |
|---|---|
Molecular Formula |
C12H27NO4 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;2,2,4-trimethylpentanoic acid |
InChI |
InChI=1S/C8H16O2.C4H11NO2/c1-6(2)5-8(3,4)7(9)10;6-3-1-5-2-4-7/h6H,5H2,1-4H3,(H,9,10);5-7H,1-4H2 |
InChI Key |
CNEPSXJECRCUSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C)C(=O)O.C(CO)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



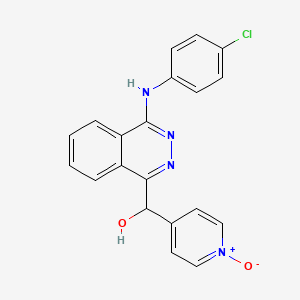
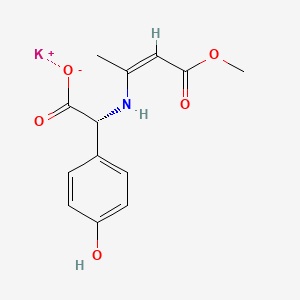
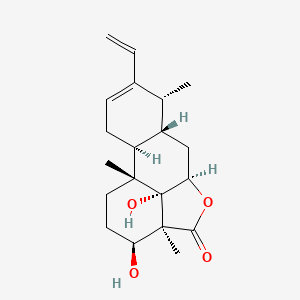
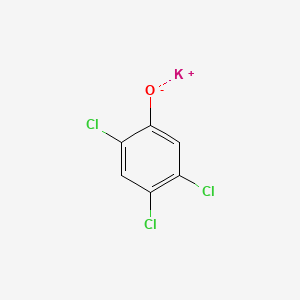
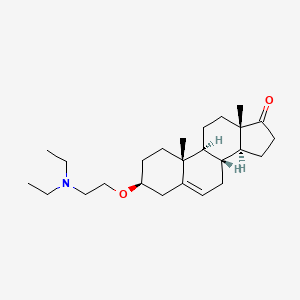
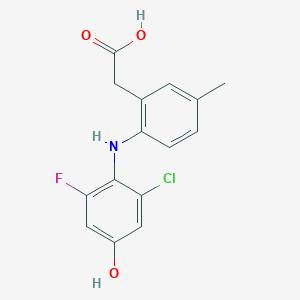
![methyl 8-(bromomethyl)-2-methyl-4-(pyrrolidine-1-carbonyloxy)-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12762520.png)

![(E)-but-2-enedioic acid;4-(2-fluoro-8-methoxy-6H-benzo[b][4,1]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B12762522.png)
